molecular formula C17H22F3NO2 B13202453 4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13202453
M. Wt: 329.36 g/mol
InChI Key: IIERTQORAOHKDL-UHFFFAOYSA-N
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Description

4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a complex organic compound with a molecular formula of C17H22F3NO2 This compound is notable for its unique structure, which includes a trifluoromethyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes or signaling pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Trifluoromethyl compounds: These compounds contain the trifluoromethyl group, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C17H22F3NO2

Molecular Weight

329.36 g/mol

IUPAC Name

4-[[4-(2-methylpropyl)phenyl]methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C17H22F3NO2/c1-11(2)7-12-3-5-13(6-4-12)8-14-9-21-10-16(14,15(22)23)17(18,19)20/h3-6,11,14,21H,7-10H2,1-2H3,(H,22,23)

InChI Key

IIERTQORAOHKDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CC2CNCC2(C(=O)O)C(F)(F)F

Origin of Product

United States

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